molecular formula C5H7N B1348260 Cyclopropylacetonitrile CAS No. 6542-60-5

Cyclopropylacetonitrile

Cat. No. B1348260
CAS RN: 6542-60-5
M. Wt: 81.12 g/mol
InChI Key: FAUQRRGKJKMEIW-UHFFFAOYSA-N
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Description

Stereoselective Synthesis of Cyclopropylacetonitrile

Cyclopropylacetonitrile and its derivatives are synthesized through various methods, including stereocontrolled cyclopropanation reactions. One such method involves the reaction between 2-diazo-2-phenylacetonitrile and electron-rich olefins, catalyzed by a chiral dirhodium complex, which allows for the stereoselective construction of nitrile-substituted cyclopropanes .

Synthesis Analysis

The synthesis of nitrile-substituted cyclopropanes can also be achieved through a base-promoted annulation reaction, which is highly efficient and yields moderate to excellent results. This method is compatible with a range of 2-arylacetonitriles and α-bromoennitriles, proceeding via tandem Michael-type addition followed by intramolecular cyclization . Additionally, Ti(II)-mediated conversion of alpha-heterosubstituted nitriles to functionalized cyclopropylamines has been reported, with a chelation effect facilitating the cyclopropanation step .

Molecular Structure Analysis

The molecular structure of cyclopropylacetonitrile derivatives can be complex, as demonstrated by the synthesis of 1a,1b,2,5-tetrahydro-1H-5a-aza-cyclopropa[a]indenes through cyclodimerization reactions. These polycyclic compounds exhibit novel polyfunctionalization and can be synthesized via a one-pot domino reaction .

Chemical Reactions Analysis

Cyclopropylacetonitrile derivatives participate in various chemical reactions. For instance, the aminolysis of S-phenyl cyclopropanecarboxylates in acetonitrile has been studied, revealing a stepwise mechanism with rate-limiting breakdown of a zwitterionic tetrahedral intermediate . Moreover, cyclopropylisonitriles have been synthesized and used in Ugi four-component reactions to produce new dipeptides, with their structures confirmed by X-ray crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropylacetonitrile derivatives can be inferred from their reactivity in synthesis and subsequent reactions. For example, the reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane with carbanions in the presence of a catalyst yields 1,2-disubstituted methylenecyclopropanes, indicating the influence of the cyclopropyl group on the reaction outcome . The crystal structure of a cyclopropylacetonitrile derivative, [1–9-NαC]-Linusorb B3, has been elucidated, showing intra- and intermolecular hydrogen bonding that contributes to its stability .

Scientific Research Applications

Biological Activity and Enzyme Inhibition

Cyclopropylacetonitrile, as a part of the cyclopropyl group, shows significant promise in the realm of biological activities. Cyclopropyl derivatives are known for a broad spectrum of biological properties, including enzyme inhibition, antifungal, herbicidal, antimicrobial, and antitumor activities. For instance, cyclopropylamines, closely related to cyclopropylacetonitrile, have been utilized as inhibitors of the quinoprotein methylamine dehydrogenase, demonstrating a mechanism-based inhibition and causing covalent cross-linking of protein subunits (Denton, Cheng, & Davies, 2008), (Davidson & Jones, 1991).

Impact on Drug Efficacy and Stability

Cyclopropylacetonitrile's structural attributes contribute significantly to the efficacy and stability of pharmaceutical compounds. The incorporation of the cyclopropyl group in drug molecules has been increasingly utilized to improve potency and reduce off-target effects. This is due to its unique features like coplanarity of carbon atoms and enhanced π-character of C-C bonds, which can address multiple challenges in drug discovery (Talele, 2016).

Synthesis of Heterocycles in Medicinal Chemistry

Cyclopropylacetonitrile plays a pivotal role in the synthesis of heterocycles, which are central to medicinal chemistry. Arylacetonitriles, which include cyclopropylacetonitrile, are utilized as versatile building blocks for constructing diverse biologically active structures. These intermediates engage in synthetic transformations leading to a variety oftherapeutically significant compounds (Lindsay-Scott & Gallagher, 2017).

Development of Chiral Cyclopropane Units

The development of chiral cyclopropane units, which include cyclopropylacetonitrile derivatives, has been a significant area of research. These chiral units are used to synthesize various compounds with asymmetric cyclopropane structures. This synthesis is crucial for exploring bioactive conformations and enhancing the activity of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).

Applications in Chemical Reactions

Cyclopropylacetonitrile is also used in various chemical reactions. For instance, it plays a role in the synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. This method demonstrates the utility of cyclopropylacetonitrile in creating structurally complex and functionally diverse molecules (Ye et al., 2022).

Safety And Hazards

Cyclopropylacetonitrile is classified as a flammable liquid and vapor . It is suspected of causing genetic defects and is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using personal protective equipment .

properties

IUPAC Name

2-cyclopropylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c6-4-3-5-1-2-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUQRRGKJKMEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349180
Record name cyclopropylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylacetonitrile

CAS RN

6542-60-5
Record name cyclopropylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylacetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A flask was equipped with stirrer, reflux condenser, thermometer, and charged with 75 ml of water and 36.8 grams (0.75 mole) sodium cyanide. Stirring was commenced and there was added 8.5 grams of tricapryl(methyl)ammonium chloride (ALIQUAT 336 phase-transfer catalyst) followed by 67.5 grams (0.50 mole) of the bromide product mixture comprising 55.7% cyclopropylmethyl bromide, 37.2% bromocyclobutane, and 7.1% bromobutene. The mixture slowly exothermed to about 50° C. After about 1 hour, heating was commenced so as to maintain the temperature of the mixture at 45° C. After 7 hours, gas chromatographic analysis of the organic phase indicated that cyclopropylmethyl bromide and 4-bromo-1-butene (i.e., bromobutene) were consumed, that cyclobutyl bromide was unchanged, and that cyclopropylacetonitrile and 1-cyano-3-butene were formed. The ratio (area %) of cyclopropylacetonitrile to 1-cyano-3-butene was 88:12. A minute trace (less than 1 area %) of cyanocyclobutane was detected.
Quantity
36.8 g
Type
reactant
Reaction Step One
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Quantity
75 mL
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[Compound]
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tricapryl(methyl)ammonium chloride
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8.5 g
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67.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropylacetonitrile
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Cyclopropylacetonitrile

Citations

For This Compound
68
Citations
I Basnak, K Jurkovic, G Basnakova - Synthetic communications, 1992 - Taylor & Francis
… The cyclopropylacetonitrile was prepared from ally1 cyanide by the same method. … Under these conditions the reaction yielded ca 88% of the crude cyclopropylacetonitrile with not more …
Number of citations: 4 www.tandfonline.com
S Zhang, S Wang, Y Leng, Y Wu - Tetrahedron Letters, 2021 - Elsevier
… Besides, aliphatic nitriles such as cyclopropylacetonitrile and acetonitrile were investigated. To our delight, when 2-aminobenzenethiol reacted with cyclopropylacetonitrile under …
Number of citations: 4 www.sciencedirect.com
GE Cartier, SC Bunce - Journal of the American Chemical Society, 1963 - ACS Publications
… The spectrum of cyclopropylacetonitrile had absorptions characteristic for the three-membered ring at 3.2, 3.3 and 9.7 µ. Absorption at 6.06 µ characteristic of unsaturation was …
Number of citations: 33 pubs.acs.org
RH Mizzoni - Journal of Medicinal Chemistry, 1970 - ACS Publications
… Cyclopropylacetonitrile.—Prepared by the method of Friedman and Schechter,2a with minor changes… A solution of 358.1 g of cyclopropylacetonitrile in 218 g of anhydrous EtOH at 0 was …
Number of citations: 18 pubs.acs.org
HJ Kim, MJ Lee, SH Hur, MH Jeong - International Journal of …, 2021 - hindawi.com
This study examined the volatile organic compounds (VOCs) and metabolites of glucosinolate (GLS) contained in kimchi and analyzed GLS using myrosinase. The analysis was …
Number of citations: 12 www.hindawi.com
CC Yang, HM Tai, PJ Sun - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
α-(o-Bromoanilino)alkenenitriles 1a–f and 2a–e and α-(N-alkenylamino)-β-(o-bromophenyl)propanenitrile 7a–c< and 8a–c undergo palladium-catalyzed conversion into o-(methylamino…
Number of citations: 34 pubs.rsc.org
PA Leber, AJ Nocket, MF Wipperman… - Organic & …, 2013 - pubs.rsc.org
… Our synthetic strategy was thus validated when we successfully converted cyclopropylacetic acid, prepared by hydrolysis of cyclopropylacetonitrile, 6 to cyclopropylacetyl chloride in …
Number of citations: 3 pubs.rsc.org
KA Miller - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com
G Butora, R Jiao, WH Parsons, PP Vicario, H Jin… - Bioorganic & medicinal …, 2007 - Elsevier
… The commercially available cyclopropylacetonitrile was alkylated with 1,4-dichloro-cis-2-butene in the presence of lithium bis(trimethylsilyl)amide (LHMDS) to form the …
Number of citations: 35 www.sciencedirect.com
JD Rosen, N German, RJ Kerns - Tetrahedron letters, 2009 - Elsevier
… Installation of the cyclopropyl moiety was achieved as reported, 11 whereby reaction of 6 with the lithium anion of cyclopropylacetonitrile provided 7 in excellent yield. …
Number of citations: 10 www.sciencedirect.com

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